Barium zirconate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

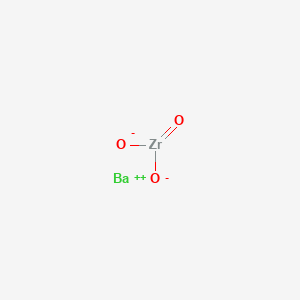

barium(2+);dioxido(oxo)zirconium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3O.Zr/q+2;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAOWPVHRWLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaZrO3, BaO3Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | barium zirconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893160 | |

| Record name | Barium zirconate (BaZrO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to gray powder; [MSDSonline] Solubility--no data found; | |

| Record name | Barium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12009-21-1 | |

| Record name | Barium zirconate (BaZrO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Barium zirconate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Zirconate (BaZrO₃)

Introduction

This compound (BaZrO₃) is a perovskite-structured ceramic that has garnered significant attention for its remarkable properties, including high thermal stability, excellent proton conductivity, and low dielectric loss. These characteristics make it a promising material for a range of advanced applications, including thermal barrier coatings, proton-conducting solid oxide fuel cells (PCFCs), and electronic components. A thorough understanding of its crystal structure is fundamental to optimizing its synthesis and performance for these technological applications.

This technical guide provides a comprehensive overview of the crystal structure of this compound, details common experimental protocols for its synthesis and analysis, presents key structural data, and outlines the typical workflow for its characterization.

Crystal Structure of this compound

This compound crystallizes in the ideal cubic perovskite structure.[1][2][3][4] This structure is characterized by a specific arrangement of cations and anions that dictates its material properties.

Crystallographic Details

The crystal structure of BaZrO₃ is defined by the following key parameters:

-

Coordination Environment: The structure consists of a framework of corner-sharing ZrO₆ octahedra.[1] The larger barium (Ba²⁺) cations are located in the 12-fold coordinated cuboctahedral cavities created by this framework.[1][2] Specifically:

Ground-State Structure Considerations

While experimental techniques like X-ray and neutron diffraction consistently identify the structure of BaZrO₃ as cubic, even at temperatures as low as 2 K, some first-principles calculations have raised questions about its true ground state.[5] These computational studies suggest a dynamic instability in the cubic lattice, predicting a potential transformation to a slightly distorted orthorhombic structure due to the rotation of the ZrO₆ octahedra.[5][7] However, experimental evidence to date strongly corroborates the cubic model.[5]

Quantitative Structural Data

The precise lattice parameters of this compound can vary depending on the synthesis method, stoichiometry, and any dopants present. The following table summarizes typical structural parameters reported in the literature.

| Parameter | Value / Description | Source(s) |

| Crystal System | Cubic | [1][2][5] |

| Space Group | Pm-3m | [1][2][6] |

| Lattice Constant (a) | 4.18 Å | [8] |

| 4.1847 Å (from DFT) | [9] | |

| 4.19 Å - 4.21 Å (approx. range) | [10] | |

| Unit Cell Volume (V) | ~73.2 ų (calculated from a=4.18 Å) | [8] |

| Calculated Density | 5.96 g/cm³ | [2] |

| Ba-O Bond Length | 2.98 Å - 3.01 Å | [1][2] |

| Zr-O Bond Length | 2.11 Å | [1] |

Experimental Protocols

The analysis of BaZrO₃'s crystal structure involves two main stages: synthesis of the material and its subsequent characterization using diffraction techniques.

Synthesis Methodologies

The chosen synthesis route can significantly influence the crystallinity, particle size, and purity of the resulting BaZrO₃ powder, which in turn affects the quality of the structural analysis.

-

Solid-State Reaction: This is a conventional method involving the high-temperature calcination of precursor powders, typically barium carbonate (BaCO₃) and zirconium oxide (ZrO₂).[3][4] The powders are intimately mixed and heated to temperatures often exceeding 1350°C to achieve a pure perovskite phase.[11]

-

Wet Chemical Methods: These techniques generally yield more homogeneous, smaller-sized particles at lower synthesis temperatures.

-

Wet Chemical Auto-Combustion: This method uses metal nitrates (barium nitrate (B79036) and zirconyl nitrate) and a chelating agent like citric acid.[8] The solution is heated to induce a self-sustaining combustion reaction, resulting in a fine powder.[8]

-

Co-precipitation: This involves precipitating barium and zirconium salts from a solution. For instance, aqueous solutions of BaCl₂ and ZrOCl₂ are added to a concentrated NaOH solution at a controlled temperature (e.g., 80°C) to precipitate crystalline BaZrO₃ directly.[12]

-

Sol-Gel Synthesis: This process involves the formation of a 'sol' (a colloidal suspension of particles) which then undergoes a transition to a 'gel' phase. This gel is then dried and calcined at temperatures typically between 700-1000°C to form the crystalline BaZrO₃ powder.[13]

-

Characterization and Analysis Techniques

Structural characterization is predominantly carried out using diffraction methods.

-

Powder X-ray Diffraction (XRD): XRD is the most common technique for analyzing the crystal structure of BaZrO₃.[3]

-

Methodology: A powdered sample of BaZrO₃ is irradiated with monochromatic X-rays. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to its crystal structure. The positions and intensities of the diffraction peaks are used to identify the phase (matching against standards like JCPDS No. 06-0399), determine the lattice parameters, and assess purity.[8][14] The crystallite size can also be estimated from the peak broadening using the Debye-Scherrer formula.[8][14]

-

-

Neutron Powder Diffraction (NPD): Neutron diffraction is highly complementary to XRD. It is particularly sensitive to the positions of lighter elements like oxygen, making it invaluable for accurately determining the O atom positions within the ZrO₆ octahedra and for investigating potential subtle structural distortions.[5]

-

Rietveld Refinement: This is a powerful computational method used to analyze diffraction data (both XRD and NPD).[15]

-

Methodology: The Rietveld method involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the entire experimental pattern. By minimizing the difference between the calculated and observed patterns, it allows for the precise refinement of various structural parameters, including lattice constants, atomic positions, and site occupancy factors.[6][16] This method is considered the standard for obtaining high-quality, detailed structural information from powder diffraction data.

-

Visualization of Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and crystal structure analysis of this compound.

Caption: Workflow for BaZrO₃ synthesis and crystal structure analysis.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. mp-3834: BaZrO3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. techscience.com [techscience.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Synthesis and Characterization of Sol–Gelled this compound as Novel MTA Radiopacifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Perovskite structure of barium zirconate

An In-depth Technical Guide to the Perovskite Structure of Barium Zirconate (BaZrO₃)

Introduction

This compound (BaZrO₃) is a ceramic material that crystallizes in the perovskite structure, a class of compounds with the general formula ABO₃.[1][2] It has garnered significant interest within the scientific community due to its remarkable properties, including high thermal and chemical stability, a high melting point, excellent mechanical properties, and, when appropriately doped, high proton conductivity.[3][4][5][6] These characteristics make BaZrO₃ a promising material for a wide range of advanced applications, including as an electrolyte in solid oxide fuel cells (SOFCs), a dielectric material in capacitors, a component in thermal barrier coatings, and as an inert crucible material for high-temperature processes.[3][5][7]

This guide provides a comprehensive technical overview of the core aspects of this compound, focusing on its crystal structure, synthesis methodologies, and key functional mechanisms, tailored for professionals in research and development.

Crystal Structure and Physicochemical Properties

The defining characteristic of this compound is its ideal cubic perovskite crystal structure at room temperature.[8][9] In the ABO₃ formula for BaZrO₃, the large Barium cation (Ba²⁺) occupies the 'A' site at the corners of the cube, while the smaller Zirconium cation (Zr⁴⁺) occupies the 'B' site at the body center. The Oxygen anions (O²⁻) are located at the face centers, forming corner-sharing ZrO₆ octahedra.[2][10] This arrangement results in a highly symmetric and stable structure.

While the ideal cubic structure (space group Pm-3m) is widely accepted and observed, some studies indicate that under specific conditions, such as high pressure, BaZrO₃ can undergo a phase transition to a tetragonal structure.[11][12] However, for most applications, it is considered a stable cubic perovskite.[13]

Data Presentation: Quantitative Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Notes / Reference |

| Crystal System | Cubic | [8][14] |

| Space Group | Pm-3m (No. 221) | [8][10] |

| Lattice Parameter (a) | ~4.19 - 4.21 Å | [10][14] |

| Molar Mass | 276.55 g/mol | [3][15] |

| Crystallographic Density | ~6.14 - 6.23 g/cm³ | [8][10] |

| Melting Point | ~2600 °C | [5][14] |

| Band Gap | 3.04 - 3.5 eV | [4][10] |

| Dielectric Constant | ~30-40 (at room temp.) | [9] |

Synthesis of this compound

The properties of BaZrO₃ powders and ceramics are highly dependent on the synthesis route, which influences particle size, purity, and morphology. Several methods are employed, each with distinct advantages.

-

Solid-State Reaction: This conventional method involves mechanically mixing stoichiometric amounts of precursor powders, typically barium carbonate (BaCO₃) and zirconium dioxide (ZrO₂), followed by high-temperature calcination.[1] While simple and cost-effective, it often requires high temperatures (>1300°C) and multiple grinding/firing cycles to achieve a homogeneous, single-phase product, which can lead to larger, agglomerated particles.[9]

-

Wet-Chemical Routes: These methods offer better homogeneity, lower synthesis temperatures, and finer particle sizes.

-

Sol-Gel Method: Involves the hydrolysis and condensation of molecular precursors (e.g., metal alkoxides or salts) to form a gel, which is then dried and calcined to yield the final product.[16][17]

-

Co-Precipitation: Barium and zirconium salts are dissolved in a solvent and then precipitated simultaneously by adding a precipitating agent.[18][19] The resulting precursor is washed, dried, and calcined.

-

Hydrothermal Synthesis: Crystalline BaZrO₃ is synthesized directly from aqueous solutions of precursors in a sealed vessel (autoclave) at elevated temperature and pressure.[20]

-

Auto-Combustion: A solution containing metal nitrates (oxidizers) and a fuel (e.g., citric acid, urea) is heated.[4][21] The mixture undergoes a self-sustaining combustion reaction, producing a fine, voluminous powder.

-

Experimental Protocols

Protocol 1: Solid-State Reaction [1][2]

-

Precursor Preparation: Accurately weigh stoichiometric amounts of high-purity barium carbonate (BaCO₃) and zirconium(IV) oxide (ZrO₂) powders.

-

Mixing: Thoroughly mix the powders in a mortar and pestle or a ball mill for several hours to ensure homogeneity. Using a liquid medium like ethanol (B145695) can improve mixing.

-

Calcination: Place the mixed powder in an alumina (B75360) crucible and heat it in a furnace. A typical calcination condition is 1000°C for 6-12 hours in an air atmosphere.[1][2] For higher density and crystallinity, temperatures up to 1670°C may be required.[1]

-

Analysis: After cooling, the resulting white powder is analyzed using Powder X-ray Diffraction (XRD) to confirm the formation of the single-phase BaZrO₃ perovskite structure.

Protocol 2: Sol-Gel Synthesis [16]

-

Solution A: Dissolve barium acetate (B1210297) (Ba(CH₃COO)₂) in glacial acetic acid at 80°C with stirring.

-

Solution B: Dissolve zirconium(IV) propoxide (Zr(OCH₂CH₂CH₃)₄) in n-propanol.

-

Mixing and Gelling: Add Solution B dropwise into Solution A while maintaining the temperature at 80°C and stirring. Add a small amount of deionized water to initiate hydrolysis and continue aging the solution for approximately 6 hours until a viscous gel forms.

-

Drying and Calcination: Dry the gel at 80-100°C for 24 hours to remove solvents. Calcine the resulting powder at temperatures ranging from 700°C to 1000°C for 2 hours to crystallize the BaZrO₃ phase.[16]

-

Washing: Wash the final product with a weak acid (e.g., formic acid) and then with ethanol and deionized water to remove any unreacted precursors or byproducts. Dry the purified powder for characterization.

Characterization Techniques

To verify the successful synthesis and understand the properties of BaZrO₃, several characterization techniques are essential.

-

X-ray Diffraction (XRD): The primary tool used to identify the crystalline phase and confirm the perovskite structure. Analysis of the diffraction pattern allows for the calculation of lattice parameters and crystallite size.[4]

-

Scanning Electron Microscopy (SEM): Used to investigate the surface morphology, particle size, and agglomeration of the synthesized powders.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the vibrational modes of the metal-oxygen bonds within the crystal lattice, confirming the formation of the perovskite structure. A prominent absorption band around 520 cm⁻¹ is characteristic of the Zr-O octahedral stretching vibrations.[4]

-

UV-Visible Spectroscopy: Employed to determine the optical properties, particularly the band gap energy of the material.[4]

-

Inductively Coupled Plasma (ICP) Spectroscopy: Used for precise elemental analysis to confirm the stoichiometric ratio of Ba to Zr in the final product.

Key Mechanism: Proton Conduction in Doped BaZrO₃

Undoped BaZrO₃ has poor ionic conductivity. However, by substituting the Zr⁴⁺ site with a trivalent dopant, such as Yttrium (Y³⁺), oxygen vacancies are created in the lattice for charge compensation.[7] In the presence of water vapor at high temperatures, these oxygen vacancies can be filled by hydroxyl groups (OH⁻), incorporating protons into the structure.

Proton transport then occurs via the Grotthuss mechanism, where a proton "hops" from one oxygen ion to an adjacent one. This process involves the reorientation of the hydroxyl group followed by the proton transfer, enabling high proton conductivity, which is crucial for applications like proton-conducting SOFCs.[22]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. infinitamaterials.com [infinitamaterials.com]

- 4. mdpi.com [mdpi.com]

- 5. feroelectric.com [feroelectric.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | PPTX [slideshare.net]

- 8. This compound, BZO – Ceramic Powder Technologies [cerpotech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Crystal: this compound - BaZrO3 - SurfaceNet [surfacenet.de]

- 15. This compound (BaZrO3) | BaO3Zr | CID 16212444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Sol–Gelled this compound as Novel MTA Radiopacifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. orbi.uliege.be [orbi.uliege.be]

- 19. Assessing the Morphological, Optical, and Structural Characteristics of this compound Synthesized via Precipitation Technique - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. cyberleninka.ru [cyberleninka.ru]

- 22. Recent advance on fundamental properties and synthesis of this compound for proton conducting ceramic fuel cell: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Unveiling the Electronic Landscape: A Technical Guide to the Band Structure of Barium Zirconate

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the electronic band structure of barium zirconate (BaZrO₃), a promising perovskite oxide with significant potential in various technological applications. This document is intended for researchers, scientists, and professionals in materials science and device engineering, offering a consolidated resource on the theoretical and experimental understanding of BaZrO₃'s electronic properties.

This compound (BaZrO₃), a chemically stable perovskite oxide, has garnered considerable attention for its applications as a proton conductor in solid oxide fuel cells and as a dielectric material in electronic components.[1][2] A fundamental understanding of its electronic band structure is paramount for optimizing its performance and exploring new functionalities. This guide summarizes key quantitative data, details experimental protocols for band structure characterization, and provides visual representations of its electronic properties and experimental workflows.

Core Electronic Properties of this compound

The electronic band structure of this compound is characterized by a wide band gap, classifying it as an insulator. The valence band maximum (VBM) is primarily composed of occupied O 2p orbitals, while the conduction band minimum (CBM) is dominated by empty Zr 4d orbitals.[3][4] Theoretical calculations and experimental measurements consistently point towards an indirect band gap, with the VBM and CBM located at different high-symmetry points in the Brillouin zone.[5][6][7]

Quantitative Data Summary

The following tables summarize the key electronic properties of undoped and doped this compound, compiled from various theoretical and experimental studies.

Table 1: Electronic Band Gap of Undoped this compound (BaZrO₃)

| Band Gap Type | Theoretical Value (eV) | Experimental Value (eV) | Computational/Experimental Method |

| Indirect | 3.23[5] | 5.3[8][9] | FP-LAPW (GGA) / Optical Measurement |

| Indirect | 3.118[10] | 3.5[11] | DFT / UV-Vis Spectroscopy |

| Direct (at Γ-point) | 4.93[8] | - | Ab initio calculation (B3LYP) |

| Indirect | 3.273 (Γ to M)[7] | - | DFT (PBE-GGA) |

| Indirect | 3.23 (R to Γ)[6][7] | - | DFT (PBE-GGA) |

Note: Discrepancies between theoretical and experimental values are common. Theoretical values, particularly those using Generalized Gradient Approximation (GGA), tend to underestimate the band gap. Experimental values can vary based on sample purity, crystallinity, and measurement technique.

Table 2: Influence of Doping on the Band Gap of this compound

| Dopant | Effect on Band Gap | Reported Band Gap (eV) | Method |

| Nitrogen (N) | Systematic reduction | 3.119 to 1.152 | Ab initio calculations (GGA)[12] |

| Titanium (Ti) | Reduction | 3.118 to 1.8 (at 50% doping) | DFT[10] |

| Yttrium (Y) | Increased electron conductivity | - | DFT and Experimental[13] |

| Lanthanum (La) | - | - | Experimental and DFT analysis[14] |

Experimental Determination of Electronic Band Structure

The characterization of the electronic band structure of this compound relies on a combination of spectroscopic techniques. The primary methods include X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), and UV-Visible Diffuse Reflectance Spectroscopy (DRS).

Detailed Experimental Protocols

1. X-ray Photoelectron Spectroscopy (XPS) for Valence Band and Core Level Analysis

XPS is employed to determine the elemental composition, chemical states, and the electronic structure of the valence band.

-

Sample Preparation:

-

Powder Samples: this compound powder is pressed into a clean, high-purity indium foil or a pellet.[10][15][16] Alternatively, the powder can be dispersed in a suitable solvent and drop-cast onto a clean silicon wafer.[10] To minimize surface contamination, samples are handled with clean tweezers and gloves.[7][10][15]

-

Thin Films/Single Crystals: Samples are mounted on a sample holder using conductive carbon tape. For single crystals, cleaving in-situ under ultra-high vacuum (UHV) provides the cleanest surface for analysis.[17]

-

Surface Cleaning: To remove adventitious carbon and other surface contaminants, samples can be gently sputtered with a low-energy argon ion beam in the XPS chamber.[10] Care must be taken to avoid altering the surface stoichiometry.

-

-

Instrumentation and Data Acquisition:

-

X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.[18]

-

Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.

-

Vacuum: The analysis is performed under UHV conditions (<10⁻⁹ Torr) to prevent surface contamination.

-

Data Analysis:

-

Core Levels: High-resolution spectra of Ba 3d, Zr 3d, and O 1s core levels are acquired to confirm the chemical state and stoichiometry.

-

Valence Band Spectrum: A high-resolution spectrum of the valence band region (typically 0-15 eV binding energy) is collected. The leading edge of this spectrum corresponds to the valence band maximum (VBM).

-

Energy Referencing: The binding energy scale is calibrated using the adventitious carbon C 1s peak at 284.8 eV or by measuring the Fermi edge of a clean metallic sample (e.g., gold) in electrical contact with the sample.[17][19]

-

-

2. Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Maximum and Work Function Determination

UPS is highly surface-sensitive (~1-2 nm) and is the preferred method for accurately determining the VBM and the work function.

-

Sample Preparation: Sample preparation protocols are similar to those for XPS, with an even greater emphasis on surface cleanliness due to the high surface sensitivity of UPS.[9] Samples must be conductive or semiconductive.

-

Instrumentation and Data Acquisition:

-

UV Source: A gas discharge lamp, typically using Helium, provides He I (21.2 eV) and He II (40.8 eV) photon lines.[1][20]

-

Analyzer and Vacuum: A hemispherical analyzer and UHV conditions are required, similar to XPS.

-

Sample Bias: A negative bias is often applied to the sample to separate the low kinetic energy cutoff of the spectrum from the spectrometer's response, allowing for accurate work function determination.[5]

-

Data Analysis:

-

Valence Band Maximum (VBM): The VBM is determined by linear extrapolation of the leading edge of the valence band spectrum to the baseline.

-

Work Function (Φ): The work function is calculated by subtracting the width of the full photoelectron spectrum (from the Fermi edge to the secondary electron cutoff) from the incident photon energy (hν).[5]

-

Ionization Potential (IP): The ionization potential is the sum of the work function and the energy difference between the Fermi level and the VBM.[1]

-

-

3. UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Band Gap Energy Determination

DRS is a widely used technique to determine the optical band gap of powder samples.

-

Sample Preparation:

-

The this compound powder is packed into a sample holder. A standard white reference material, such as barium sulfate (B86663) (BaSO₄) or Spectralon, is used for baseline correction.[21][22] The powder should be densely packed to ensure a smooth, uniform surface.

-

-

Instrumentation and Data Acquisition:

-

Data Analysis (Tauc Plot Method):

-

The reflectance data is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). The Kubelka-Munk equation is: F(R) = (1-R)² / 2R.[22]

-

The Tauc relation is then used: (αhν)ⁿ = A(hν - Eᵧ), where hν is the photon energy, Eᵧ is the band gap energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition.[12]

-

For an indirect allowed transition, which is characteristic of BaZrO₃, n = 2.[12]

-

A Tauc plot of (F(R)hν)¹ᐟ² versus photon energy (hν) is generated.

-

The linear portion of the plot is extrapolated to the energy axis (where (F(R)hν)¹ᐟ² = 0). The intercept on the energy axis gives the value of the indirect band gap (Eᵧ).[12]

-

Visualizing Electronic Structure and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the electronic band structure of this compound.

References

- 1. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]

- 2. In situ XPS studies of perovskite oxide surfaces under electrochemical polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amolf.nl [amolf.nl]

- 4. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 5. journalajopacs.com [journalajopacs.com]

- 6. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 7. public.archive.wsu.edu [public.archive.wsu.edu]

- 8. kratos.com [kratos.com]

- 9. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

- 15. lnls.cnpem.br [lnls.cnpem.br]

- 16. researchgate.net [researchgate.net]

- 17. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 18. freescience.org [freescience.org]

- 19. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - US [thermofisher.com]

- 20. shimadzu.com [shimadzu.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

An In-depth Technical Guide to the Thermal Expansion Coefficient of Barium Zirconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion coefficient (TEC) of barium zirconate (BaZrO₃), a critical parameter for its application in various high-temperature technologies such as solid oxide fuel cells (SOFCs) and ceramic capacitors. The document details the intrinsic thermal expansion of pure and doped this compound, outlines the experimental methodologies for its measurement, and presents the data in a structured format for ease of comparison.

Introduction to the Thermal Expansion of this compound

This compound (BaZrO₃) is a ceramic material with a perovskite crystal structure, known for its high chemical stability and refractory nature.[1] Its thermal expansion behavior is a crucial consideration in the design and fabrication of multilayer ceramic devices, where it is often paired with other materials. A mismatch in the thermal expansion coefficients between layers can lead to mechanical stress, delamination, and ultimately, device failure during thermal cycling.

The TEC of this compound is influenced by several factors, including its composition (doping with other elements), temperature, and the surrounding atmosphere, particularly the presence of water vapor which can lead to hydration.[2][3]

Quantitative Data on the Thermal Expansion Coefficient

The thermal expansion coefficient of this compound and its doped variants has been investigated across a range of temperatures. The following tables summarize the key quantitative data from various studies.

Table 1: Thermal Expansion Coefficient of Undoped and Yttrium-Doped this compound (BZY)

| Material Composition | Temperature Range (°C) | Atmosphere | Thermal Expansion Coefficient (TEC) (x 10⁻⁶ K⁻¹) | Measurement Technique |

| BaZrO₃ (Undoped) | RT - 1000 | Dry Air | ~8 | Not Specified[4] |

| BaZrO₃ (Undoped) | Not Specified | Dry Ar | 8.02 | HT-XRD[5] |

| BaZr₀.₉Y₀.₁O₃-δ (BZY10) | Not Specified | Dry Ar | 8.78 | Not Specified[2] |

| BaZr₀.₈₅Y₀.₁₅O₃-δ (BZY15) | Not Specified | Dry Ar | 9.25 | Not Specified[2] |

| BaZr₀.₈Y₀.₂O₃-δ (BZY20) | Not Specified | Dry Ar | 10.1 | Not Specified[2] |

| BaZr₀.₈Y₀.₂O₃-δ (BZY20) | Not Specified | Dry Ar | ~10.1 | HT-XRD[5] |

| Y-Doped BaZrO₃ (BZY) | Not Specified | Wet and Dry Argon | ~10 | Not Specified[6][7] |

| BaZr₀.₈Y₀.₂O₃-δ (20Y) | High Temperature | Dehydrated | 9.4 | HT-XRD[3] |

| BaZr₀.₈Y₀.₂O₃-δ (20Y) | 100 - 200 | Hydrated | 8.6 | HT-XRD[3] |

General Trends:

-

The TEC of undoped BaZrO₃ is approximately 8 x 10⁻⁶ K⁻¹.[4][5]

-

Doping with yttrium tends to increase the thermal expansion coefficient.[2][4][5] For instance, the TEC increases from 8.78 x 10⁻⁶ K⁻¹ for 10 mol% yttrium to 10.1 x 10⁻⁶ K⁻¹ for 20 mol% yttrium.[2]

-

Hydration of yttrium-doped this compound can lead to a slight decrease in the thermal expansion coefficient at lower temperatures.[3]

Experimental Protocols for TEC Measurement

The determination of the thermal expansion coefficient of ceramic materials like this compound requires precise measurement of dimensional changes as a function of temperature. The two most common techniques employed are dilatometry and high-temperature X-ray diffraction (HT-XRD).

Dilatometry directly measures the change in length of a sample as it is heated or cooled.

Methodology:

-

Sample Preparation: A dense, sintered ceramic bar of this compound with a well-defined length is prepared. The end faces of the sample should be parallel and polished.

-

Apparatus: A dilatometer consists of a furnace for controlled heating and cooling, a push-rod that transmits the dimensional change of the sample, and a displacement sensor (e.g., a linear variable differential transformer - LVDT) to measure the push-rod's movement.

-

Measurement:

-

The sample is placed in the dilatometer furnace.

-

The push-rod is brought into contact with the sample.

-

The sample is heated at a controlled rate (e.g., 5 °C/min) to the desired temperature.

-

The change in length of the sample is recorded continuously as a function of temperature.

-

The measurement can be performed in different atmospheres (e.g., air, argon, wet or dry conditions) to study their effect.

-

-

Calculation: The linear thermal expansion coefficient (α) is calculated from the slope of the relative change in length (ΔL/L₀) versus the change in temperature (ΔT) curve, where L₀ is the initial length of the sample.

HT-XRD measures the change in the lattice parameters of the crystalline material as a function of temperature. This allows for the calculation of the thermal expansion of the crystal lattice itself.

Methodology:

-

Sample Preparation: A fine powder of the this compound material is prepared. The powder is typically mounted on a flat sample holder made of a material that is stable at high temperatures (e.g., platinum or alumina).

-

Apparatus: An X-ray diffractometer equipped with a high-temperature furnace or heating stage is used.

-

Measurement:

-

The sample is placed in the high-temperature chamber.

-

An initial XRD pattern is collected at room temperature.

-

The sample is heated to a series of desired temperatures. At each temperature, the sample is allowed to equilibrate before an XRD pattern is collected.

-

The atmosphere within the chamber (e.g., air, inert gas, controlled humidity) can be controlled.

-

-

Data Analysis:

-

The positions of the diffraction peaks in each XRD pattern are used to calculate the lattice parameters of the this compound at that temperature.

-

The change in the lattice parameter with temperature is then used to determine the thermal expansion coefficient. For a cubic system like BaZrO₃, the linear TEC can be calculated from the change in the lattice parameter 'a'.

-

Visualizations of Key Concepts

The following diagrams illustrate the relationships and workflows discussed in this guide.

Caption: Factors influencing the TEC of Y-doped BaZrO₃.

Caption: Workflow for TEC measurement using dilatometry.

Caption: Workflow for TEC measurement using HT-XRD.

Conclusion

The thermal expansion coefficient of this compound is a fundamental property that is critical for its integration into high-temperature applications. This guide has provided a summary of the quantitative TEC data for undoped and yttrium-doped this compound, highlighting the influence of dopant concentration and hydration. Detailed experimental protocols for dilatometry and high-temperature X-ray diffraction have been outlined to aid researchers in the accurate measurement of this key parameter. The provided visualizations offer a clear understanding of the influential factors and experimental workflows. This comprehensive information serves as a valuable resource for materials scientists, engineers, and researchers working with this compound-based ceramics.

References

A Technical Guide to the Synthesis and Characterization of Barium Zirconate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of barium zirconate (BaZrO₃) nanoparticles, materials of significant interest for a range of applications including as radiopacifiers in dental composites, in high-frequency dielectric devices, and as components in advanced ceramics.[1][2] This document details various synthesis methodologies, outlines rigorous characterization protocols, and presents key quantitative data in a comparative format to aid researchers in selecting and implementing the most suitable techniques for their specific applications.

Synthesis Methodologies

The properties of this compound nanoparticles are intrinsically linked to their synthesis route. This section explores four common methods: sol-gel synthesis, co-precipitation, hydrothermal synthesis, and the solid-state reaction method. Each method offers distinct advantages concerning particle size control, purity, and scalability.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of homogenous, nano-sized particles at relatively low temperatures.[3] It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase.

A prevalent variation is the sol-gel auto-combustion method, which utilizes a fuel to generate a self-sustaining combustion reaction, yielding fine, crystalline powders.[4][5]

-

Precursor Preparation: Barium nitrate (B79036) (Ba(NO₃)₂) and zirconyl nitrate (ZrO(NO₃)₂) are used as the metal precursors. Citric acid (C₆H₈O₇) serves as the fuel.[4][5][6] The metal nitrate to fuel ratio is typically maintained at 1:1.[4][5]

-

Solution Formation: Aqueous solutions of the respective nitrates and citric acid are prepared by dissolving them in distilled water.[5]

-

Heating and Gelation: The mixed solution is heated to approximately 80°C for 15 minutes. The pH is adjusted to 7 by adding ammonia (B1221849) solution with constant stirring, which results in the formation of a white precipitate.[4][5] The temperature is then increased to 100°C to facilitate gel formation.[4]

-

Combustion: The dried gel undergoes a self-propagating combustion process, resulting in fine this compound particles.[1][4]

-

Calcination: The resultant ash is collected, dried, and calcined at temperatures ranging from 800°C to 1000°C for several hours to obtain the final, phase-pure BaZrO₃ nanoparticles.[1][7] For instance, calcination at 850°C for 4 hours is a reported condition.[4]

Caption: Workflow for Sol-Gel Auto-Combustion Synthesis of BaZrO₃.

Co-Precipitation Method

The co-precipitation method is a straightforward and cost-effective technique for synthesizing nanoparticles from aqueous solutions. It involves the simultaneous precipitation of barium and zirconium ions from a solution to form a precursor, which is then calcined.

-

Precursor Solution: Stoichiometric amounts of barium chloride (BaCl₂·2H₂O) and zirconium oxychloride (ZrOCl₂·8H₂O) are dissolved in deionized water.[8]

-

Precipitation: The precursor solution is added to a concentrated sodium hydroxide (B78521) (NaOH) solution (e.g., 20 mol/l) at a constant flow rate. The reaction is maintained at approximately 80°C with constant stirring.[8]

-

Washing and Drying: The resulting precipitate is separated by centrifugation, washed multiple times with deionized water to remove impurities, and then dried overnight at 110°C.[8]

-

Calcination: The dried powder is calcined at a high temperature, for instance, 1100°C for 2 hours, to achieve the desired crystalline phase.

Caption: Workflow for Co-Precipitation Synthesis of BaZrO₃.

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method can produce well-crystallized powders directly, often without the need for post-synthesis calcination.

-

Precursors: Barium hydroxide (Ba(OH)₂) and a zirconium-triethanolamine complex are often used as precursors.[9][10] Alternatively, barium chloride and zirconium oxychloride can be used.[11][12]

-

Reaction Mixture: The precursors are mixed in an aqueous solution, often with the addition of a mineralizer like NaOH to control the particle size.[9][10]

-

Hydrothermal Treatment: The reaction mixture is sealed in an autoclave and heated to temperatures typically ranging from 130°C to 450°C for a specific duration (e.g., 1 to 18 hours).[11][13][14]

-

Product Recovery: After cooling, the product is collected, washed with deionized water until a neutral pH is achieved, and then dried.[14]

Caption: Workflow for Hydrothermal Synthesis of BaZrO₃.

Solid-State Reaction

The conventional solid-state reaction method involves the direct reaction of solid precursors at high temperatures. While simple and scalable, it typically requires higher temperatures and can result in larger, less homogenous particles compared to wet-chemical methods.[3]

-

Precursors: Stoichiometric amounts of barium carbonate (BaCO₃) and zirconium dioxide (ZrO₂) are commonly used.[1]

-

Mixing: The precursor powders are intimately mixed, often through ball milling, to ensure homogeneity.[15]

-

Calcination: The mixture is heated at high temperatures, often in the range of 1200°C to 1700°C, for an extended period to facilitate the reaction and formation of BaZrO₃.[3] A modified solid-state reaction using barium nitrate and zirconyl nitrate has been shown to proceed at a lower temperature of 800°C.[11]

Caption: Workflow for Solid-State Reaction Synthesis of BaZrO₃.

Characterization of this compound Nanoparticles

Thorough characterization is essential to understand the structural, morphological, and functional properties of the synthesized BaZrO₃ nanoparticles.

Structural Analysis: X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure and phase purity of the synthesized material. The diffraction pattern of BaZrO₃ nanoparticles typically exhibits peaks corresponding to a cubic perovskite structure.[16][17] The crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer formula.[16]

Morphological Analysis: Electron Microscopy

-

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology, particle shape, and agglomeration of the nanoparticles.

-

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the determination of particle size, size distribution, and crystal lattice fringes.[18]

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of functional groups and to confirm the formation of the Ba-O and Zr-O bonds characteristic of the perovskite structure.

-

Raman Spectroscopy: Raman spectroscopy provides complementary information on the vibrational modes of the crystal lattice and can be used to detect impurities or structural disorder.[6]

Dielectric Properties

The dielectric constant and dielectric loss are crucial parameters for applications in electronic devices. These properties are typically measured as a function of frequency and temperature using an LCR meter. BaZrO₃ generally exhibits a high dielectric constant and low dielectric loss, making it suitable for microwave applications.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for BaZrO₃ nanoparticles synthesized by different methods as reported in the literature.

Table 1: Structural and Morphological Properties

| Synthesis Method | Calcination Temp. (°C) | Crystallite/Particle Size (nm) | Crystal Structure | Reference |

| Sol-Gel Auto-Combustion | 800 | 12.1 | Cubic Perovskite | [7] |

| Sol-Gel Auto-Combustion | 850 | ~38 | Cubic Perovskite | [4][5] |

| Sol-Gel | 1000 | 69.5 | Cubic Perovskite | [1] |

| Co-Precipitation | 1100 | Varies with Co-doping | Cubic Perovskite | |

| Co-Precipitation | 80 (synthesis temp) | ~150 | Cubic Perovskite | [8] |

| Hydrothermal | 130 | 2000-5000 | Rhombic Dodecahedron | [12] |

| Solvothermal | 230-240 (synthesis temp) | 30-50 | Cubic Perovskite | [13] |

| Wet-Chemical | - | ~10 | - | [19] |

| Low-Temp Solid State | 100 | 40-80 | Cubic | [20] |

Table 2: Physical Properties

| Property | Value | Synthesis Method | Reference |

| Optical Band Gap | 2.02 - 3.09 eV | Sol-Gel Auto-Combustion | [6] |

| Optical Band Gap | 3.50 eV | Wet Chemical Auto-Combustion | [2] |

| Dielectric Constant (at low freq.) | 9897.22 | Wet Chemical Auto-Combustion | [2] |

| Dielectric Loss (at low freq.) | 0.44 | Wet Chemical Auto-Combustion | [2] |

Conclusion

The synthesis and characterization of this compound nanoparticles are well-established fields with a variety of robust methods available to researchers. The choice of synthesis technique significantly impacts the final properties of the nanoparticles. Wet-chemical methods like sol-gel and co-precipitation offer excellent control over particle size and homogeneity at lower processing temperatures, while hydrothermal synthesis can yield highly crystalline particles directly. The solid-state reaction remains a viable option for large-scale production, albeit with potential trade-offs in particle characteristics. A thorough characterization using a combination of XRD, electron microscopy, and spectroscopic techniques is crucial for understanding the structure-property relationships and for tailoring the material for specific high-performance applications. This guide provides the foundational knowledge and detailed protocols to empower researchers in advancing their work with this compound nanoparticles.

References

- 1. Synthesis and Characterization of Sol–Gelled this compound as Novel MTA Radiopacifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. Synthesis and characterization of phase pure this compound nanoceramics by citrate acetate using the sol-gel process grown at reduced temperatures | CoLab [colab.ws]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Hydrothermal synthesis of BaZrO3 fine particles controlled in size and shape and fluorescence behavior by europium doping - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of antibacterial properties of this compound Titanate (BZT) nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. tsijournals.com [tsijournals.com]

Phase transitions in undoped barium zirconate

An In-depth Technical Guide to Phase Transitions in Undoped Barium Zirconate

Introduction

This compound (BaZrO₃) is an all-inorganic perovskite oxide that serves as a cornerstone material in various technological applications, including as a component in protonic ceramic fuel cells and hydrogen separation membranes.[1] Structurally, it is considered a model cubic perovskite with a high tolerance factor, suggesting it should maintain a stable cubic structure over a wide range of temperatures.[1] While experimental evidence largely supports a stable cubic phase at ambient pressure from near absolute zero to high temperatures, its behavior under pressure and the theoretical predictions of structural instabilities have been subjects of intense research and debate.[1][2]

First-principles calculations based on density functional theory (DFT) have often predicted an instability in the cubic structure, pointing towards an antiferrodistortive (AFD) transition associated with the rigid rotation of ZrO₆ octahedra.[1] However, experimental techniques like X-ray and neutron diffraction consistently identify the ground-state structure as cubic.[1] In contrast, the application of high pressure unequivocally induces structural phase transitions.[3][4] This guide provides a comprehensive overview of the phase transitions in undoped BaZrO₃, summarizing the quantitative data from key studies, detailing the experimental protocols used for their investigation, and illustrating the observed transition pathways.

Phase Behavior at Ambient Pressure

At ambient pressure, undoped this compound is experimentally observed to have a stable cubic perovskite structure belonging to the Pm-3m space group.[1][2] This structural stability has been confirmed across a broad temperature range, from as low as 4.2 K up to 450 K and beyond, with no definitive evidence of a phase transition.[2] High-resolution neutron powder diffraction studies have shown that the cubic structure persists down to cryogenic temperatures, with temperature variations affecting the lattice parameter in a manner expected for a non-magnetic, dielectric material without structural changes.[2]

Despite consistent experimental observations, theoretical studies have highlighted a subtle complexity. Several DFT calculations have indicated the presence of an imaginary (unstable) phonon mode at the R-point of the Brillouin zone.[1] This suggests a thermodynamic driving force towards a lower-symmetry structure through the tilting of the ZrO₆ octahedra. The discrepancy between theory and experiment has been attributed to factors such as the choice of exchange-correlation functional in the calculations or the possibility of quantum fluctuations suppressing a potential phase transition at low temperatures.[1]

Quantitative Data: Lattice Parameters vs. Temperature

The lattice parameter of cubic BaZrO₃ exhibits a clear dependence on temperature, expanding upon heating. The data below is compiled from high-resolution neutron powder diffraction experiments.

| Temperature (K) | Lattice Parameter (Å) | Space Group |

| 4.2 | 4.1884 | Pm-3m[2] |

| ~40 - 450 | (Linear Increase) | Pm-3m[2][5] |

| 300 | 4.194 | Pm-3m[6] |

Pressure-Induced Phase Transitions

The application of high pressure at room temperature induces distinct structural phase transitions in BaZrO₃. Experimental studies have consistently observed a transformation from the ambient cubic phase to a lower-symmetry tetragonal structure.[3][6][7] However, the exact pathway and critical pressures for these transitions are a subject of some discrepancy in the literature, likely stemming from differences in experimental conditions and techniques (e.g., single-crystal vs. polycrystalline samples, hydrostaticity of the pressure medium).

The most commonly reported transition is from the cubic (Pm-3m) phase to a tetragonal phase with I4/mcm symmetry, driven by the rotation of oxygen octahedra.[3] However, some sensitive Raman spectroscopy studies have proposed a more complex, two-step sequence, where the cubic phase first transforms into a rhombohedral (R-3c) structure before transitioning to the tetragonal phase at a higher pressure.[8][9]

Quantitative Data: Pressure-Induced Transitions

The following table summarizes the findings from various high-pressure experimental studies, highlighting the different techniques used and the transition pressures observed.

| Experimental Technique | Transition Pathway | Transition Pressure(s) (GPa) | Reference |

| Synchrotron X-ray Diffraction | Cubic (Pm-3m) → Tetragonal (I4/mcm) | 17.2 | [3][6] |

| Raman Spectroscopy & XRD | Cubic (Pm-3m) → Tetragonal (I4/mcm) | ~10 | [7] |

| Raman Spectroscopy | Cubic (Pm-3m) → Rhombohedral (R-3c)Rhombohedral (R-3c) → Tetragonal (I4/mcm) | 8.419.2 | [8] |

| Raman Spectroscopy | Cubic (Pm-3m) → Rhombohedral (R-3c)Rhombohedral (R-3c) → Tetragonal | 8.411 | [4] |

| Raman Spectroscopy (Polycrystal) | Cubic → (Transition 1)(Transition 1) → (Transition 2) | 923 | [9] |

| Molecular Dynamics (Simulation) | Cubic (Pm-3m) → Tetragonal (I4/mcm) | ~16 | [10][11] |

Experimental Protocols

The characterization of phase transitions in BaZrO₃ relies on sophisticated experimental techniques capable of probing crystal structure under non-ambient conditions.

High-Pressure Synchrotron X-ray Diffraction (XRD)

This is a primary technique for determining crystal structure under compression.

-

Sample Preparation: A fine powder of undoped BaZrO₃ is loaded into a sample chamber within a diamond anvil cell (DAC).

-

Pressure Application: The DAC uses two opposing diamonds to apply immense pressure to the sample. A pressure-transmitting medium (e.g., silicone oil or a noble gas) is often used to ensure hydrostatic or quasi-hydrostatic conditions. The pressure is calibrated using a standard material, such as ruby fluorescence.

-

Data Collection: The DAC is placed in the path of a high-brilliance synchrotron X-ray beam. As the pressure is incrementally increased, angle-dispersive X-ray diffraction patterns are collected on an area detector.

-

Analysis: The collected diffraction patterns are integrated to produce 2θ vs. intensity plots. The appearance of new Bragg peaks or the splitting of existing peaks indicates a structural phase transition. The crystal structure of the new phase is determined by indexing the peaks and performing Rietveld refinement to obtain the space group and lattice parameters.[3][6]

Neutron Powder Diffraction (NPD)

NPD is particularly sensitive to the positions of light atoms like oxygen, making it ideal for studying the octahedral tilting that drives many perovskite phase transitions.

-

Sample Preparation: A significant quantity (several grams) of BaZrO₃ powder is loaded into a sample container (e.g., vanadium can).[1]

-

Temperature Control: For temperature-dependent studies, the sample is placed within a cryostat or furnace (e.g., a closed-circuit refrigerator for low temperatures).[1][2]

-

Data Collection: The experiment is performed at a high-resolution time-of-flight neutron diffractometer. A pulsed neutron beam is directed at the sample, and the scattered neutrons are detected at various angles. The time of flight determines the neutron wavelength, which allows for the calculation of lattice spacings.

-

Analysis: The diffraction data is analyzed using Rietveld refinement. This method fits a calculated diffraction pattern based on a structural model (space group, atomic positions, lattice parameters, etc.) to the experimental data, allowing for precise determination of the crystal structure at each temperature.[1][2]

High-Pressure Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a crystal lattice. Since phase transitions alter the crystal symmetry, they also change the Raman-active modes, making it a sensitive tool for detecting such transitions.

-

Sample Preparation: A small single crystal or polycrystalline sample of BaZrO₃ is placed in a DAC, often with a pressure-transmitting medium.

-

Data Collection: A laser is focused on the sample through one of the diamonds. The scattered light is collected and analyzed by a spectrometer. In the ideal cubic perovskite structure, there are no first-order Raman active modes.[7]

-

Analysis: A phase transition to a lower-symmetry structure breaks the selection rules of the cubic phase, causing new, sharp peaks to appear in the Raman spectrum.[7] The pressure at which these new modes emerge is taken as the transition pressure. The nature of the new vibrational modes can help in identifying the symmetry of the high-pressure phase.[7][8]

Visualizations

Caption: Workflow for investigating BaZrO₃ phase transitions.

Caption: Reported high-pressure phase transition pathways for BaZrO₃.

Conclusion

The phase behavior of undoped this compound is characterized by a notable dichotomy between its stability at ambient pressure and its responsiveness to high pressure. Extensive experimental evidence from neutron and X-ray diffraction confirms that BaZrO₃ maintains a stable cubic Pm-3m structure from cryogenic temperatures to well above room temperature, despite theoretical predictions of instabilities.[1][2] This makes it an excellent model system for studying the fundamentals of perovskite structures.

Under the application of high pressure, however, BaZrO₃ readily undergoes phase transitions to lower-symmetry structures. The primary transformation is to a tetragonal I4/mcm phase, though the exact transition pressure and the existence of an intermediate rhombohedral phase remain points of discussion in the scientific literature.[3][7][8] These pressure-induced transformations are fundamentally linked to the tilting of the ZrO₆ octahedra, a common distortion mechanism in perovskites. The continued investigation using complementary experimental techniques and advanced theoretical modeling will be crucial to fully resolve the transition pathways and provide a complete picture of the structural landscape of this important functional material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. [2206.14042] Pressure-dependent structure of BaZrO$_3$ crystals as determined by Raman Spectroscopy [arxiv.org]

- 9. research.chalmers.se [research.chalmers.se]

- 10. Understanding correlations in BaZrO3: Structure and dynamics on the nano-scale | Computational Materials Group @ Chalmers [materialsmodeling.org]

- 11. pubs.acs.org [pubs.acs.org]

The Influence of Rare Earth Doping on the Properties of Barium Zirconate: A Technical Guide

An in-depth exploration of how rare earth elements modify the structural, electrical, and thermomechanical properties of barium zirconate, a key material in proton-conducting solid oxide fuel cells and other electrochemical devices.

This compound (BaZrO₃), a perovskite-type ceramic, has garnered significant attention from the scientific community for its potential as a high-temperature proton conductor. Its excellent chemical stability, particularly in CO₂-containing atmospheres, makes it a promising candidate for next-generation solid oxide fuel cells (SOFCs) and electrolyzers. However, pristine this compound exhibits low proton conductivity and is notoriously difficult to sinter to high densities. The introduction of rare earth elements as dopants is a critical strategy to overcome these limitations, enhancing its performance for practical applications. This technical guide provides a comprehensive overview of the effects of rare earth doping on the key properties of this compound, intended for researchers, scientists, and professionals in materials science and drug development.

The Role of Rare Earth Doping: Defect Chemistry and Proton Conduction

The primary mechanism by which rare earth doping enhances the properties of this compound is through the creation of oxygen vacancies in the crystal lattice. When a trivalent rare earth ion (like Y³⁺, Yb³⁺, or Gd³⁺) substitutes the tetravalent zirconium ion (Zr⁴⁺) on the B-site of the ABO₃ perovskite structure, it creates a net negative charge. To maintain charge neutrality, the material compensates by forming oxygen vacancies (Vö). This process is known as acceptor doping.

These oxygen vacancies are crucial for the incorporation of protons into the lattice. In a humid environment, water molecules can dissociate and fill the oxygen vacancies, forming two protonic defects (OH) associated with lattice oxygens. These protons can then move through the lattice under an applied electric field, giving rise to protonic conductivity. The overall process can be described by the following defect reactions in Kröger-Vink notation:

-

Doping Reaction: RE₂O₃ → 2RE'Zr + 3OxO + Vö

-

Hydration Reaction: H₂O(g) + Vö + OxO ⇌ 2(OH)•O

The concentration and mobility of these protonic defects are the primary determinants of the proton conductivity of the material.

Effects on Material Properties: A Quantitative Overview

The introduction of different rare earth elements at varying concentrations has a profound impact on the structural, electrical, and thermomechanical properties of this compound. The following tables summarize key quantitative data from various studies to provide a comparative analysis.

Table 1: Lattice Parameters of Rare Earth-Doped this compound

| Dopant | Concentration (mol%) | Lattice Parameter (Å) | Crystal System | Reference |

| Undoped | 0 | 4.1930 | Cubic | [1] |

| Y | 10 | ~4.20 | Cubic | [2] |

| Y | 15 | 4.2067 | Cubic | [1] |

| Y | 20 | ~4.21 | Cubic | [2] |

| Yb | 20 | - | - | [3] |

| Ho | 20 | - | - | [3] |

| Er | 20 | - | - | [3] |

| Tm | 20 | - | - | [3] |

| Sc | 20 | - | - | [4] |

Note: Specific lattice parameters for all dopants were not consistently available in the initial search results. The trend generally shows an increase in the lattice parameter with the substitution of larger rare earth ions for zirconium.

Table 2: Proton Conductivity of Rare Earth-Doped this compound

| Dopant | Concentration (mol%) | Temperature (°C) | Atmosphere | Total Conductivity (S/cm) | Reference |

| Y | 20 | 600 | Wet H₂ | ~2.5 x 10⁻³ | [1] |

| Y | 20 | 600 | Humidified 5% H₂-Ar | 3.15 x 10⁻³ | [5] |

| Yb | 20 | 600 | - | > 1.0 x 10⁻² | [3] |

| Ho | 20 | 600 | - | > 1.0 x 10⁻² | [3] |

| Er | 20 | 600 | - | > 1.0 x 10⁻² | [3] |

| Tm | 20 | 600 | - | > 1.0 x 10⁻² | [3] |

| Sc | 60 | 300 | - | > 1.0 x 10⁻² | [4] |

Table 3: Sintering Properties of Y-Doped this compound

| Dopant | Concentration (mol%) | Sintering Aid | Sintering Temperature (°C) | Relative Density (%) | Reference |

| Y | 20 | None | 1600 | - | [6] |

| Y | 20 | 1 wt% ZnO | 1325 | 96 | [7] |

| Y | 20 | 2 wt% NiO | 1400 | ~96 | [5] |

Table 4: Thermal Expansion Coefficient (TEC) of Y-Doped this compound

| Dopant | Concentration (mol%) | Temperature Range (°C) | TEC (10⁻⁶ K⁻¹) | Reference |

| Y | 20 | 25-1150 | ~8 | [8] |

| Y | 10 | 373-1273 | - | [2] |

| Y | 20 | 373-1273 | - | [2] |

Note: The TEC of Y-doped BaZrO3 is generally lower than that of common electrode materials, which can lead to thermomechanical stresses in SOFCs.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for advancing research in this field. The following sections provide standardized protocols for the synthesis and characterization of rare earth-doped this compound.

Solid-State Synthesis of Y-Doped this compound (BaZr₀.₈Y₀.₂O₃-δ)

The solid-state reaction method is a conventional and widely used technique for preparing polycrystalline ceramic materials.

Materials:

-

Barium carbonate (BaCO₃, ≥99.9% purity)

-

Zirconium dioxide (ZrO₂, ≥99.9% purity)

-

Yttrium oxide (Y₂O₃, ≥99.9% purity)

-

Zirconia milling media

Procedure:

-

Stoichiometric Calculation: Calculate the required molar ratios of the precursor powders to obtain the target composition BaZr₀.₈Y₀.₂O₃-δ.

-

Precursor Mixing: Weigh the calculated amounts of BaCO₃, ZrO₂, and Y₂O₃ powders. Transfer the powders to a milling jar with zirconia milling media. Add enough ethanol or isopropanol to create a slurry.

-

Ball Milling: Mill the mixture for 12-24 hours to ensure homogeneous mixing and particle size reduction.

-

Drying: Dry the milled slurry in an oven at 80-100°C until the solvent has completely evaporated.

-

Calcination: Transfer the dried powder to an alumina (B75360) crucible and calcine in a furnace. A typical calcination profile is to heat to 1100-1300°C for 4-8 hours in air. This step is to decompose the carbonate and form the initial perovskite phase.

-

Grinding: After calcination, grind the powder using a mortar and pestle to break up any agglomerates.

-

Pellet Pressing: Add a small amount of a binder (e.g., polyvinyl alcohol solution) to the calcined powder and press it into pellets using a hydraulic press at a pressure of 100-200 MPa.

-

Sintering: Place the green pellets on a zirconia plate and sinter them in a high-temperature furnace. The sintering temperature and duration are critical for achieving high density. For Y-doped BaZrO₃, sintering temperatures can range from 1500°C to 1700°C for 12-24 hours in air. The use of sintering aids like NiO or ZnO can lower the required sintering temperature.[5][7]

Proton Conductivity Measurement using Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique to characterize the electrical properties of ceramic electrolytes, allowing for the separation of bulk and grain boundary contributions to the total conductivity.

Equipment:

-

Impedance/gain-phase analyzer or a potentiostat with a frequency response analyzer module.

-

High-temperature furnace with a controlled atmosphere.

-

Sample holder with platinum or gold electrodes.

Procedure:

-

Electrode Application: Apply porous platinum or gold paste to both faces of the sintered pellet to serve as electrodes. Fire the electrodes at a temperature of 900-1000°C for 1 hour to ensure good adhesion.

-

Sample Mounting: Mount the electroded pellet in the sample holder and place it inside the furnace.

-

Atmosphere Control: Introduce the desired measurement atmosphere (e.g., humidified hydrogen, argon, or air) into the furnace. The water vapor is typically introduced by bubbling the gas through a water bath at a controlled temperature.

-

Impedance Measurement:

-

Set the desired measurement temperature and allow the system to stabilize.

-

Apply a small AC voltage (typically 10-100 mV) across the sample over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

-

Record the impedance data as a function of frequency.

-

-

Data Analysis:

-

Plot the impedance data in a Nyquist plot (imaginary part vs. real part of impedance).

-

The resulting plot typically shows one or two semicircles corresponding to the bulk and grain boundary resistances, and a low-frequency tail related to electrode processes.

-

Fit the impedance data to an equivalent circuit model (e.g., (R_bQ_b)(R_gbQ_gb)) to extract the bulk (R_b) and grain boundary (R_gb) resistances.

-

Calculate the bulk and grain boundary conductivities (σ) using the formula: σ = L / (R * A), where L is the thickness of the pellet and A is the electrode area.

-

The total conductivity is the inverse of the sum of the bulk and grain boundary resistances.

-

Repeat the measurements at different temperatures to determine the activation energy for conduction from an Arrhenius plot (ln(σT) vs. 1/T).

-

Visualizing the Impact of Doping

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the rare earth doping of this compound.

Conclusion

The doping of this compound with rare earth elements is a highly effective strategy for enhancing its properties for use in proton-conducting applications. Acceptor doping with trivalent rare earth ions leads to the formation of oxygen vacancies, which facilitates the incorporation of protons and significantly increases proton conductivity. Furthermore, doping can improve the sinterability of this compound, allowing for the fabrication of dense ceramic electrolytes at lower temperatures. The choice of dopant and its concentration must be carefully considered, as it influences not only the electrical properties but also the structural and thermomechanical characteristics of the material. A comprehensive understanding of the interplay between dopant characteristics, defect chemistry, and material properties is essential for the rational design of advanced proton conductors for future energy technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The best composition of an Y-doped BaZrO3 electrolyte: selection criteria from transport properties, microstructure, and phase behavior - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Guide to the Solid-State Synthesis of Barium Zirconate Powder

This technical guide provides a detailed overview of the synthesis of barium zirconate (BaZrO₃) powder via the solid-state reaction method. It is intended for researchers, scientists, and professionals in materials science and drug development who require a thorough understanding of the synthesis protocol and the factors influencing the final product's characteristics. This document outlines the fundamental principles, experimental procedures, and key parameters that govern the formation of crystalline BaZrO₃.

Introduction to this compound and Solid-State Synthesis

This compound (BaZrO₃) is a ceramic material with a perovskite crystal structure, which imparts a range of desirable properties including a high refractive index, wide energy band gap, and excellent chemical and thermal stability.[1] These characteristics make it a promising material for various applications, such as in capacitors, superconductors, and as a host for phosphors.[1][2]

The solid-state reaction method is a common and straightforward approach for synthesizing BaZrO₃ powder.[3] This technique involves the high-temperature reaction of solid precursors, typically barium carbonate (BaCO₃) and zirconium dioxide (ZrO₂), to form the desired BaZrO₃ phase. The overall chemical reaction can be represented as:

BaCO₃ + ZrO₂ → BaZrO₃ + CO₂

The success of the solid-state synthesis is highly dependent on several factors, including the properties of the raw materials, the intimacy of mixing, and the calcination temperature and duration.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of BaZrO₃ powder using the solid-state reaction method.

Synthesis of this compound Powder

The synthesis protocol involves the preparation of precursors, a thorough mixing and milling process, and a high-temperature calcination step.

2.1.1. Precursor Preparation and Mixing

-

Precursor Selection: The most common precursors are barium carbonate (BaCO₃) and zirconium dioxide (ZrO₂).[4][5] Alternatively, barium nitrate (B79036) (Ba(NO₃)₂) and zirconyl nitrate (ZrO(NO₃)₂) can be used.[2][6]

-

Stoichiometric Weighing: The precursors are weighed in a 1:1 molar ratio to ensure the correct stoichiometry for BaZrO₃.

-

Mixing and Milling:

-

Ball Milling: The weighed precursors are placed in a milling jar with grinding media (e.g., agate balls of 10-20 mm diameter).[1] A solvent such as acetone (B3395972) or ethanol (B145695) can be added to create a slurry and improve mixing.[1] The mixture is then milled for a specified duration to ensure homogeneous mixing and particle size reduction.

-

Mechanical Activation: For enhanced reactivity, mechanical activation can be performed in a high-energy planetary mill.[2]

-

Grinding: The mixture can also be ground using a nanoscale grinding machine to achieve finer particle sizes.[1]

-

-

Drying: After wet milling, the mixture is dried to remove the solvent.

2.1.2. Calcination

-

Furnace and Crucible: The dried powder is placed in a suitable crucible (e.g., alumina) and heated in a high-temperature furnace.

-

Heating Profile: The powder is heated to the desired calcination temperature at a controlled rate.

-

Calcination Temperature and Duration: The calcination temperature typically ranges from 800°C to 1400°C, with a soaking time of 2 to 8 hours.[1][2][6] The optimal temperature and duration depend on the reactivity of the precursors and the desired properties of the final product. For instance, a single-stage calcination at 800°C has been reported to yield fine-grained single-phase BaZrO₃ powder from nitrate precursors.[2] In another study, calcination of a mixture of BaCO₃ and ZrO₂ at 1000°C for 6 hours was employed.[4][5]

-

Cooling: After the soaking period, the furnace is cooled down to room temperature. A slow cooling rate may be used to prevent the formation of metastable phases.

Characterization of this compound Powder

2.2.1. X-ray Diffraction (XRD)

-

Sample Preparation: A small amount of the calcined powder is finely ground and mounted on a sample holder.

-

Data Acquisition: The XRD pattern is recorded using a diffractometer with Cu Kα radiation. The data is typically collected over a 2θ range of 20° to 80°.

-

Phase Identification: The obtained diffraction peaks are compared with standard diffraction patterns (e.g., from the ICDD database) to confirm the formation of the BaZrO₃ phase and to identify any unreacted precursors or impurity phases. Common impurities include BaCO₃ and ZrO₂.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various studies on the solid-state synthesis of BaZrO₃.

Table 1: Precursor and Milling Parameters

| Precursor 1 | Precursor 2 | Milling Method | Milling Details | Average Raw Material Diameter (nm) | Reference |

| BaCO₃ | ZrO₂ | Ball Milling | Agate balls (10-20 mm diameter) in acetone | 2124, 707, 645, 496 | [1] |

| Ba(NO₃)₂ | ZrO(NO₃)₂·xH₂O | Ball Milling | Ethanol as solvent | Not Specified | [6] |

| BaCO₃ | ZrO₂ | Mechanical Activation | AGO-2 centrifugal planetary mill, 10 min | Not Specified | [2] |

Table 2: Calcination Conditions and Resulting Phases

| Precursors | Calcination Temperature (°C) | Calcination Duration (h) | Resulting Phases | Reference |

| BaCO₃, ZrO₂ | 1000 | 6 | BaZrO₃ with unreacted BaCO₃ and ZrO₂ (~25%) | [4][5] |

| Ba(NO₃)₂, ZrO(NO₃)₂ | 800 | Not Specified | Single-phase BaZrO₃ with small amounts of BaCO₃ and ZrO₂ | [6] |

| BaCO₃, ZrO₂ | 1100 - 1400 | 2 | BaZrO₃ | [1] |

| BaCO₃, ZrO₂ | 950 - 1150 | Not Specified | BaZrO₃ (amorphous phase at lower temperatures) | [1] |

Table 3: Sintering and Density of BaZrO₃ Ceramics

| Sintering Temperature (°C) | Sintering Aid | Relative Density (%) | Reference |

| 1700 | None | ≥ 90% (with two-stage sintering) | [2] |

| 1500 | 2 wt.% ZnO | 96.00% | [2] |

Diagrams and Workflows

The following diagrams illustrate the experimental workflow and the logical relationships in the solid-state synthesis of BaZrO₃.

Caption: Experimental workflow for the solid-state synthesis of BaZrO₃.

References

An In-depth Technical Guide to the Sol-Gel Synthesis of Barium Zirconate Powders

For Researchers, Scientists, and Drug Development Professionals